3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one
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Overview
Description
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one is a chemical compound with a unique structure that includes a cycloheptane ring substituted with a methyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a linear hydrocarbon chain, under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may involve heating to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques, such as distillation or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: The compound is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antiparkinsonian activity is attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . The compound may also interact with enzymes and receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isopiperitenol: A compound with a similar structure but different functional groups.
Verbenone: Another compound with a cycloheptane ring and similar substituents.
Uniqueness
3-Methyl-6-(prop-1-EN-2-YL)cycloheptan-1-one is unique due to its specific substitution pattern and the presence of both a methyl group and a prop-1-en-2-yl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
71837-50-8 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-methyl-6-prop-1-en-2-ylcycloheptan-1-one |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)6-11(12)7-10/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
OTXDRPHTCQKNEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC(=O)C1)C(=C)C |
Origin of Product |
United States |
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